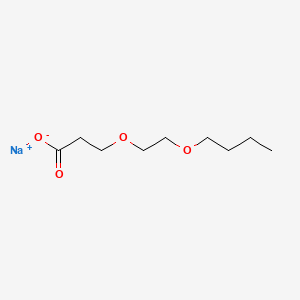
Sodium 3-(2-butoxyethoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(2-butoxyethoxy)propionate is a chemical compound with the molecular formula C9H17NaO4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a surfactant, making it valuable in formulations requiring emulsification and dispersion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-butoxyethoxy)propionate typically involves a multi-step process:
Reaction of 2-butoxyethanol with acrylic acid: Under alkaline conditions, 2-butoxyethanol reacts with acrylic acid to form 3-(2-butoxyethoxy)propanol.
Esterification: The resulting 3-(2-butoxyethoxy)propanol is then esterified with benzoic acid or acetic acid to produce 3-(2-butoxyethoxy)propionic acid.
Neutralization: Finally, the 3-(2-butoxyethoxy)propionic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(2-butoxyethoxy)propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(2-butoxyethoxy)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: It is employed in biological studies for its emulsifying properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Wirkmechanismus
The mechanism by which Sodium 3-(2-butoxyethoxy)propionate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar emulsifying properties.
Sodium dodecylbenzenesulfonate: Used in detergents and cleaning agents.
Sodium stearate: Commonly used in soaps and cosmetics.
Uniqueness
Sodium 3-(2-butoxyethoxy)propionate stands out due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both emulsification and dispersion, offering advantages over other surfactants in certain formulations .
Eigenschaften
CAS-Nummer |
68298-23-7 |
|---|---|
Molekularformel |
C9H17NaO4 |
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
sodium;3-(2-butoxyethoxy)propanoate |
InChI |
InChI=1S/C9H18O4.Na/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
PNFBSCDFHYXCBU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOCCOCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


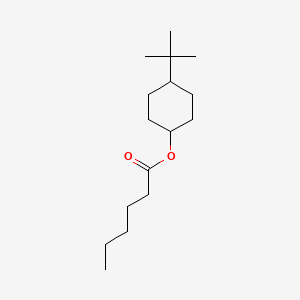
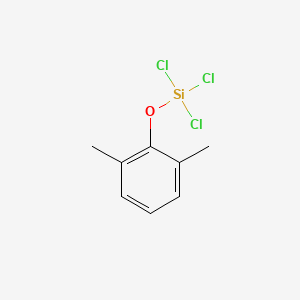
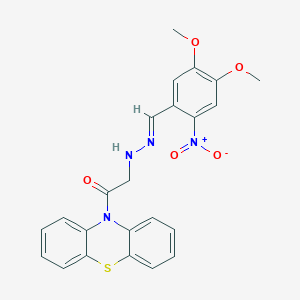
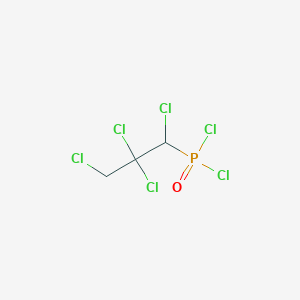

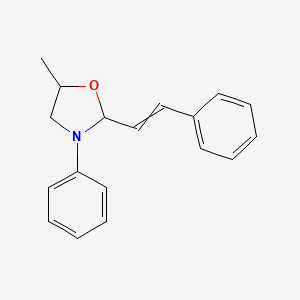
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)

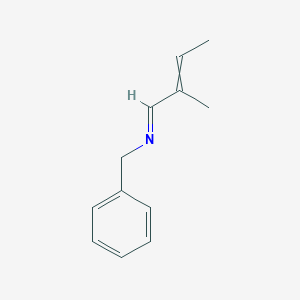

![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
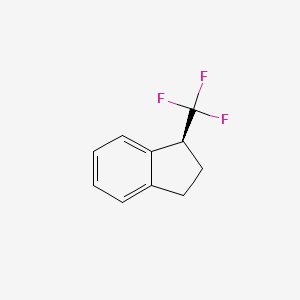

![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
